4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile
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Overview
Description
4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile is a synthetic organic compound that features a unique combination of functional groups, including a dithiazepane ring, sulfonyl group, and difluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the dithiazepane ring, followed by the introduction of the sulfonyl group and finally the attachment of the difluorobenzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental sustainability. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The dithiazepane ring and sulfonyl group may be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The difluorobenzonitrile moiety may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. The presence of the dithiazepane ring and sulfonyl group could impart biological activity, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other dithiazepane derivatives, sulfonyl-containing compounds, and difluorobenzonitrile analogs. Examples could be:
- 4-(1,2,5-Dithiazepane-5-sulfonyl)-3-fluorobenzonitrile
- 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-dichlorobenzonitrile
Uniqueness
The uniqueness of 4-(1,2,5-Dithiazepane-5-sulfonyl)-3,5-difluorobenzonitrile lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(1,2,5-dithiazepan-5-ylsulfonyl)-3,5-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S3/c12-9-5-8(7-14)6-10(13)11(9)20(16,17)15-1-3-18-19-4-2-15/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHNXFNIRANHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1S(=O)(=O)C2=C(C=C(C=C2F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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